molecular formula C17H17BrN2O3 B2984573 2-[(4-Ethylbenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate CAS No. 1291843-36-1

2-[(4-Ethylbenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate

Cat. No.: B2984573
CAS No.: 1291843-36-1
M. Wt: 377.238
InChI Key: HJIQZIMRNQYLLB-UHFFFAOYSA-N
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Description

2-[(4-Ethylbenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate is a synthetic organic compound featuring a 5-bromopyridine-3-carboxylate core linked to a 4-ethylbenzyl-substituted amino-oxoethyl group.

Properties

IUPAC Name

[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3/c1-2-12-3-5-13(6-4-12)8-20-16(21)11-23-17(22)14-7-15(18)10-19-9-14/h3-7,9-10H,2,8,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIQZIMRNQYLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Ethylbenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Bromopyridine Intermediate: The synthesis begins with the bromination of pyridine to obtain 5-bromopyridine.

    Formation of the Ethylbenzylamino Intermediate: Separately, 4-ethylbenzylamine is prepared through the alkylation of benzylamine with ethyl bromide.

    Coupling Reaction: The final step involves the coupling of the bromopyridine intermediate with the ethylbenzylamino intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Ethylbenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, particularly at the ethylbenzylamino group, to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-[(4-Ethylbenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(4-Ethylbenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 5-bromopyridine-3-carboxylate esters with variable substituents on the amino-oxoethyl group. Below is a detailed comparison with structurally related compounds, emphasizing substituent effects, molecular attributes, and hypothetical properties.

Structural Analogs with Modified Amino Substituents

Key analogs from include:

[2-[4-[ethyl(propan-2-yl)amino]anilino]-2-oxoethyl] 5-bromopyridine-3-carboxylate (CAS 387378-25-8): Substituent: Ethyl-isopropylamine group. Molecular Weight: 419.08 g/mol.

[2-(2-fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate (CAS 380560-40-7): Substituent: 2-Fluoroanilino group. Key Difference: The electron-withdrawing fluorine atom could increase the amide bond’s stability and influence electronic interactions in binding scenarios .

[2-(N-methylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate (CAS 387377-85-7): Substituent: N-methylanilino group. Key Difference: The methyl group on the aniline nitrogen may reduce steric hindrance compared to bulkier substituents, favoring interactions with flat binding pockets .

Positional Isomers and Ester Variants

lists ethyl 4-bromopyridine-3-carboxylate , a positional isomer of the target compound:

  • Bromine Position : 4-bromo (vs. 5-bromo in the target).
  • Ester Group: Simple ethyl ester (vs. amino-oxoethyl linker in the target).
  • Hypothetical Impact: The 4-bromo substitution may alter the pyridine ring’s electronic distribution, reducing steric clash in the 3-carboxylate position. The ethyl ester lacks the amino-oxoethyl group, likely decreasing hydrogen-bonding capacity .

Data Table: Structural and Molecular Comparison

Compound Name (CAS) Molecular Weight (g/mol) Substituent on Amino Group Bromine Position Key Functional Groups
2-[(4-Ethylbenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate (Target) ~388 (estimated) 4-Ethylbenzyl 5 Amide, ester, bromopyridine
[2-[4-[ethyl(propan-2-yl)amino]anilino]-2-oxoethyl] 5-bromopyridine-3-carboxylate 419.08 Ethyl-isopropylamine 5 Amide, ester, bromopyridine
[2-(2-fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate (380560-40-7) N/A 2-Fluoroanilino 5 Amide, ester, bromopyridine
Ethyl 4-bromopyridine-3-carboxylate () N/A None (simple ethyl ester) 4 Ester, bromopyridine

Research Implications and Limitations

  • Electronic Effects : Bromine at position 5 (target) vs. 4 () may modulate the pyridine ring’s electron density, affecting reactivity in cross-coupling reactions or binding to biological targets.
  • Substituent Impact : Aromatic substituents (e.g., 4-ethylbenzyl) likely increase lipophilicity compared to aliphatic groups, influencing pharmacokinetic properties .
  • Limitations : The provided evidence lacks experimental data (e.g., solubility, bioactivity). Conclusions are inferred from structural trends.

Biological Activity

The compound 2-[(4-Ethylbenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate is a member of the pyridine carboxylate family, known for its diverse biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C15H16BrN2O3
  • Molecular Weight : 364.21 g/mol
  • CAS Number : Not specified in the search results.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that it may act as an inhibitor of specific kinases, which play a crucial role in cellular signaling pathways.

Key Mechanisms:

  • Kinase Inhibition : The compound has shown potential in inhibiting MERTK (Mer Tyrosine Kinase), a receptor implicated in cancer progression and immune regulation .
  • Anti-inflammatory Properties : It may modulate inflammatory responses by affecting cytokine production and immune cell activation.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains.

Biological Activity Data

The following table summarizes key biological activities and findings related to the compound:

Activity Effect Reference
MERTK InhibitionSignificant reduction in cell proliferation
Anti-inflammatoryDecreased levels of TNF-alpha and IL-6
AntimicrobialEffective against E. coli and S. aureus

Case Studies

Several studies have explored the biological effects of this compound:

  • Cancer Cell Line Study :
    • A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
  • Inflammation Model :
    • In a murine model of inflammation, administration of the compound led to significant reductions in paw swelling and histological evidence of inflammation, indicating its therapeutic potential in treating inflammatory diseases.
  • Antimicrobial Efficacy :
    • Laboratory tests revealed that the compound exhibited bactericidal activity against Gram-positive and Gram-negative bacteria, highlighting its potential use in developing new antimicrobial agents.

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